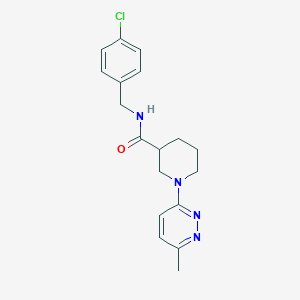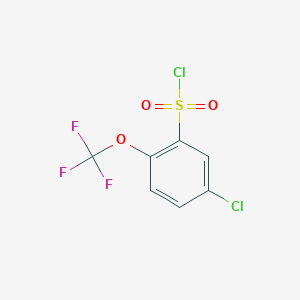
N-(4-chlorobenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
カタログ番号 B2764679
CAS番号:
2192746-07-7
分子量: 344.84
InChIキー: XVIBNEBGVCDDIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a chemical compound that has been of significant interest to the scientific community due to its potential therapeutic applications. This compound is also commonly referred to as BCTC, which is an abbreviation for its full chemical name.
科学的研究の応用
Synthesis and Characterization
- A scalable and facile synthetic process for a novel Rho kinase inhibitor with an unsymmetrical urea structure, which could be related to the structural class of N-(4-chlorobenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, was developed for potential treatment of central nervous system disorders. The process affords high purity products suitable for further pharmaceutical development (Wei et al., 2016).
Molecular Interaction Studies
- Research on the molecular interactions of structurally similar antagonists with receptors suggests insights into the binding mechanisms, which could be relevant for understanding how N-(4-chlorobenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide interacts with biological targets. This knowledge is crucial for the design of receptor-specific drugs (Shim et al., 2002).
Potential Antipsychotic Agents
- Heterocyclic carboxamides, similar to the chemical structure of interest, were evaluated for their potential as antipsychotic agents, indicating the broad applicability of this chemical framework in developing new therapeutic options (Norman et al., 1996).
CGRP Receptor Inhibitor Development
- The development of a CGRP receptor antagonist showcases the potential of piperidine derivatives in treating conditions like migraines, demonstrating the therapeutic relevance of compounds within the same chemical family as N-(4-chlorobenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (Cann et al., 2012).
Enantioselective Catalysis
- Studies on the use of piperazine derivatives in enantioselective catalysis highlight the versatility of these compounds in synthetic chemistry, suggesting potential applications in the synthesis of enantiomerically pure pharmaceuticals (Wang et al., 2006).
Anti-HIV-1 Activity
- Exploration of piperidine-4-yl-aminopyrimidines, including N-phenyl derivatives with broad potency against resistant mutant viruses, underscores the importance of this chemical scaffold in developing antiviral therapies. This research might indicate potential uses of N-(4-chlorobenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide in antiviral drug development (Tang et al., 2010).
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-13-4-9-17(22-21-13)23-10-2-3-15(12-23)18(24)20-11-14-5-7-16(19)8-6-14/h4-9,15H,2-3,10-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIBNEBGVCDDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid
1955558-41-4
trans-2-Hydrazinocyclopentanol
26280-49-9

![N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B2764597.png)





![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone](/img/structure/B2764604.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2764606.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2764607.png)
![1-[(6-Cyclopropylpyridin-3-yl)methyl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2764611.png)


